Adenosine 3'-monophosphate hydrate

Descripción general

Descripción

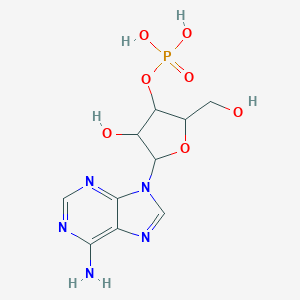

Adenosine 3’-monophosphate is a nucleotide and metabolite formed via hydrolysis of 2’,3’-cAMP by metal-dependent phosphodiesterases . It reduces the proliferation of rat preglomerular vascular smooth muscles cells (PGVSMCs) and glomerular mesangial cells (GMCs) in a concentration-dependent manner . This effect is abolished by the adenosine A2B receptor antagonist MRS1754 . Adenosine 3’-monophosphate is also a metabolic intermediate in the biosynthesis of adenosine .

Synthesis Analysis

Adenosine 3’,5’-cyclic monophosphate (cAMP) is synthesized from ATP in the presence of Adenylate cyclase enzyme . cAMP is majorly used as a marker in immunochemical detection assays. Intracellular levels of cAMP control immune and inflammatory functions. Bacterial infection triggers intracellular cAMP production .Molecular Structure Analysis

The hydrates of adenosine-3’,5’-cyclic phosphate sodium (cAMPNa· n H2O, n = 2, 4, 5, including its methanol solvate of n = 3) were systematically investigated for the crystal structures . They were shown to have four crystal forms: trigonal dihydrate cAMPNa·2H2O (form I), monoclinic tetrahydrate cAMPNa·4H2O (form II), orthorhombic pentahydrate cAMPNa·5H2O (form III), and orthorhombic methanol trihydrate cAMPNa·CH3OH·3H2O (form IV) .Chemical Reactions Analysis

The hydrates of adenosine-3’,5’-cyclic phosphate sodium were systematically investigated for their transformation behaviors mediated by humidity . The reversible conversions between the hydrates and their corresponding low hydrates or even anhydrates occur along with desorption/uptake of crystal water mediated by humidity .Physical and Chemical Properties Analysis

Almost all salt forms of nucleotides exist as crystalline hydrates . The hydrates of adenosine-3’,5’-cyclic phosphate sodium were systematically investigated for their humidity sensibility . The difference in the desorption dynamics of crystal water for the different hydrates was mainly attributed to their steric effects in the crystal lattice .Aplicaciones Científicas De Investigación

Assay Development

Adenosine 3'-monophosphate hydrate (AMP) has been crucial in developing sensitive assays for scientific research. A protein binding assay for adenosine 3':5'-cyclic monophosphate (cAMP) was developed using AMP, offering a simple and sensitive method for detecting low concentrations of cAMP (Gilman, 1970). Similarly, competitive binding assays employing bovine adrenal protein for AMP have been used for analyzing the nucleotide in various biological fluids and tissues, highlighting AMP's versatility in biochemical assays (Tsang, Lehotay, & Murphy, 1972).

Cellular and Molecular Biology

In cellular and molecular biology, AMP plays a pivotal role as a second messenger in transmitting hormonal signals. Research has established AMP's importance in mediating hormonal effects, suggesting its involvement in various metabolic and functional processes (Sutherland, Robison, & Butcher, 1968). The impact of AMP on brain function has also been highlighted, with studies showing its role in neurotransmission and modulation of brain enzyme activities (Miyamoto, Kuo, & Greengard, 1969).

Material Science and Pharmaceutical Applications

In material science and pharmaceutical manufacturing, AMP's properties are critical. A study reported new crystal forms of AMP and discovered a direct solid–solid transformation process that can potentially be applied in manufacturing processes to remove residual solvents (Yang et al., 2016).

Biochemistry and Enzymology

AMP is significant in biochemistry, particularly in understanding enzyme activities. Research on adenosine 3',5'-monophosphate-dependent protein kinase from bovine brain provided insights into the phosphorylation of histones, a critical process in gene expression regulation (Miyamoto, Kuo, & Greengard, 1969). Moreover, the solubility and diffusion coefficients of AMP were determined, adding valuable data to its biochemical profile (Dworkin & Keller, 1977).

Neurobiology and Brain Research

In neurobiology, AMP's role in brain signaling is extensively studied. For instance, AMP-dependent protein kinase activities were found in various brain compartments, suggesting its involvement in synaptic transmission and brain function (Maeno, Johnson, & Greengard, 1971).

Physiology and Cellular Mechanisms

AMP influences physiological processes and cellular mechanisms. For example, it was found to regulate corneal hydration through cyclic AMP, showcasing its role in fluid transport and cellular regulation (Riley, Winkler, Starnes, & Peters, 1996).

Mecanismo De Acción

- Adenosine 3’-monophosphate (3’-AMP) is a metabolite produced from the hydrolysis of 2’,3’-cAMP by a family of metal-dependent phosphodiesterases .

- Its primary targets include adenosine receptors , specifically the A2B receptors . These receptors are found in various cell types, including preglomerular vascular smooth muscle cells and glomerular mesangial cells .

- Upon binding to A2B receptors, it inhibits the proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells .

- The exact intracellular pathways triggered by A2B receptor activation are still being explored, but this represents a novel pathway for adenosine-based cell regulation .

- Adenosine is a key regulator in many cellular reactions. It acts as a second messenger in signal transduction mechanisms .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Safety and Hazards

Direcciones Futuras

Local cAMP signals have become recognized worldwide in four major diseases: cancer, cataracts, diabetes, and cardiovascular diseases . Therefore, cAMP’s current status and statics relative to its characteristics were here attempted, involving simple synthesis in different directions . A few additional cAMP-play positions are now known as the second messenger and new finders in this field and experiences with cAMP and medicaments such as salmeterol, theophylline, metoprolol, desmopressin, morphine, and ranitidine .

Análisis Bioquímico

Biochemical Properties

Adenosine 3’-monophosphate hydrate interacts with various enzymes, proteins, and other biomolecules. It is formed via the hydrolysis of 2’,3’-cAMP by metal-dependent phosphodiesterases . This compound reduces the proliferation of certain cells in a concentration-dependent manner .

Cellular Effects

Adenosine 3’-monophosphate hydrate has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it acts as an activator of protein kinase A (PKA), a key regulator of many cellular reactions .

Molecular Mechanism

At the molecular level, Adenosine 3’-monophosphate hydrate exerts its effects through binding interactions with biomolecules and changes in gene expression. It directly activates Epac, a Rap1 guanine-nucleotide exchange factor . It also acts as a second messenger in signal transduction mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adenosine 3’-monophosphate hydrate change over time. The hydrates of this compound have been systematically investigated for their crystal structures, humidity sensibility, and transformation behaviors mediated by humidity . The reversible conversions between the hydrates and their corresponding low hydrates or even anhydrates occur along with desorption/uptake of crystal water mediated by humidity .

Metabolic Pathways

Adenosine 3’-monophosphate hydrate is involved in various metabolic pathways. It is a derivative of adenosine triphosphate (ATP), which is a crucial molecule in cellular metabolism . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWIDQLWSQBRQS-MCDZGGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871566 | |

| Record name | (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6199-71-9 | |

| Record name | (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]pyrazine](/img/structure/B516577.png)

![{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B517159.png)

![3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide](/img/structure/B517251.png)

![N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)](/img/structure/B517253.png)